molecular formula C24H24ClN2O+ B1204076 Tetramethylchloromethylrosamine

Tetramethylchloromethylrosamine

Cat. No.: B1204076
M. Wt: 391.9 g/mol
InChI Key: XUDZMIGAJMGETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethylchloromethylrosamine is a quaternary ammonium compound characterized by a chloromethyl group attached to a tetramethylammonium core. These compounds are typically synthesized via nucleophilic substitution reactions, such as the interaction of trimethylamine with chlorinated reagents, as exemplified in studies on tetramethylammonium chloride formation . This compound is primarily utilized in specialized chemical synthesis and research applications, though specific industrial uses remain less documented in the available sources.

Properties

Molecular Formula

C24H24ClN2O+

Molecular Weight

391.9 g/mol

IUPAC Name

[9-[4-(chloromethyl)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium

InChI

InChI=1S/C24H24ClN2O/c1-26(2)18-9-11-20-22(13-18)28-23-14-19(27(3)4)10-12-21(23)24(20)17-7-5-16(15-25)6-8-17/h5-14H,15H2,1-4H3/q+1

InChI Key

XUDZMIGAJMGETI-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=C(C=C4)CCl

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=C(C=C4)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Tetramethylchloromethylrosamine shares structural similarities with other tetramethylammonium salts, differing primarily in the anion or functional group attached. Key analogues include:

  • Tetramethylammonium Fluoride (TMAF) : Used as a fluorinating agent in organic synthesis due to its strong nucleophilic fluoride ion.
  • Tetramethylammonium Formate (TMAFm) : Employed in chromatography and as an ionic liquid in electrochemistry.
  • Tetramethylammonium Hexafluorophosphate (TMAHFP) : A common electrolyte in electrochemical studies .

Reactivity and Stability

  • Anion Influence : The chloride group in this compound confers moderate hygroscopicity and reactivity in SN2 reactions, whereas TMAF’s fluoride ion enables rapid nucleophilic substitutions. TMAHFP, with a bulky hexafluorophosphate anion, exhibits superior thermal stability .
  • Synthetic Pathways : Unlike this compound, which may form via alkylation of trimethylamine (e.g., reaction with chloromethylating agents), TMAF is synthesized through metathesis reactions involving tetramethylammonium hydroxide and hydrofluoric acid .

Data Tables

Table 1: Comparative Properties of Tetramethylammonium Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Solubility Melting Point (°C) Key Applications
This compound* Not specified Not available Polar solvents Not reported Research reagents, organic synthesis
Tetramethylammonium Fluoride C₄H₁₂F₄N 111.14 Water, ethanol 130–135 Fluorinating agent, electronics
Tetramethylammonium Formate C₅H₁₃NO₂ 119.16 Water, DMSO 80–85 Chromatography, ionic liquids
Tetramethylammonium Hexafluorophosphate C₄H₁₂F₆NP 219.10 Acetonitrile >300 (decomposes) Electrochemical electrolytes

Research Findings

Analytical Techniques

  • Chromatography : High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods, validated for tromethamine analysis, are applicable to quantify tetramethylammonium derivatives .
  • Spectroscopy : Infrared (IR) spectroscopy aids in identifying functional groups, as demonstrated in studies on tromethamine .

Stability and Reactivity

  • Thermal Stability: Tetramethylammonium hexafluorophosphate outperforms chloride derivatives due to its non-reactive anion, making it suitable for high-temperature applications .
  • Reactivity Trends : The chloride ion in this compound facilitates nucleophilic substitutions, whereas fluoride in TMAF accelerates reactions like desilylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetramethylchloromethylrosamine
Reactant of Route 2
Tetramethylchloromethylrosamine

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